4-Chloro-2,6-dimethoxy-5-nitropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6ClN3O4 |
|---|---|
Molecular Weight |
219.58 g/mol |
IUPAC Name |
4-chloro-2,6-dimethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C6H6ClN3O4/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3 |
InChI Key |
DZVJFWKOQFZUII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Chloro 2,6 Dimethoxy 5 Nitropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is the characteristic reaction of 4-Chloro-2,6-dimethoxy-5-nitropyrimidine. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgopenstax.org First, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orgyoutube.com The presence of the electron-withdrawing nitro group para to the site of attack is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.orgopenstax.org In the second, typically rapid, step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyrimidine (B1678525) ring. youtube.com
Substitution at the 4-Chloro Position of this compound
The chlorine atom at the C4 position is the most labile group and the primary site for nucleophilic substitution. The combined activating effect of the adjacent nitro group and the ring nitrogen atoms renders this position highly susceptible to attack by a wide range of nucleophiles.
The reaction of this compound with oxygen-centered nucleophiles, such as alkoxides, readily displaces the C4-chloro substituent. For instance, treatment with sodium alkoxides in an appropriate solvent leads to the formation of 4-alkoxy-2,6-dimethoxy-5-nitropyrimidines. These reactions are typically efficient and proceed under mild conditions, driven by the formation of a stable product and a good leaving group. While specific kinetic data for the 2,6-dimethoxy derivative is not extensively detailed, analogous systems like 4,6-dichloro-5-nitropyrimidine readily react with sodium ethoxide, indicating the high reactivity of the chloro group in this electron-deficient ring system. oregonstate.edu The reaction of the closely related 6-alkoxy-4-chloro-5-nitropyrimidine scaffold with various alcohols in the presence of a base also yields the corresponding 4,6-dialkoxy-5-nitropyrimidines. chemrxiv.org
Table 1: Representative SNAr Reactions with O-Nucleophiles Data inferred from reactions of analogous compounds.
| Electrophile | Nucleophile | Product |
|---|---|---|
| This compound | Sodium Methoxide | 2,4,6-Trimethoxy-5-nitropyrimidine |
| This compound | Sodium Ethoxide | 4-Ethoxy-2,6-dimethoxy-5-nitropyrimidine |
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)
Nitrogen-centered nucleophiles, including primary and secondary amines, as well as hydrazines, react readily with this compound to yield the corresponding 4-amino or 4-hydrazino derivatives. oregonstate.eduresearchgate.net The reaction of various 2-substituted 4,6-dimethoxy-5-nitropyrimidines with methylhydrazine has been investigated, showing that the C4 position is highly reactive towards this nucleophile. oregonstate.edu In many cases, the substitution of the chlorine atom by an amine occurs rapidly at room temperature. chemrxiv.org For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with various primary amines leads to the initial displacement of the chloride to form 4-alkylamino-6-alkoxy-5-nitropyrimidines. chemrxiv.org
An interesting phenomenon is observed in the reaction with hydrazine. While simple substitution is expected, anomalous reactions have been reported. For instance, the reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine can lead to the formation of 4-hydrazino-6-hydroxypyrimidine, a product involving the loss of the nitro group, a methyl group from a methoxy (B1213986) substituent, and the methyl group from the nucleophile. oregonstate.edu However, under controlled conditions, the primary reaction remains the displacement of the C4-chloro group.
Table 2: Reactions of Chloro-nitropyrimidines with N-Nucleophiles
| Electrophile | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Chloro-6-ethoxy-5-nitropyrimidine | Benzylamine | 4-(Benzylamino)-6-ethoxy-5-nitropyrimidine | chemrxiv.org |
| 4-Chloro-6-ethoxy-5-nitropyrimidine | Cyclopropylamine | 4-(Cyclopropylamino)-6-ethoxy-5-nitropyrimidine | chemrxiv.org |
| 4-Chloro-6-ethoxy-5-nitropyrimidine | Aniline | 4-Anilino-6-ethoxy-5-nitropyrimidine | chemrxiv.org |
Note: The starting material in this case is 2,4,6-trimethoxy-5-nitropyrimidine, but the reaction demonstrates the displacement of methoxy groups, which is discussed in section 3.1.2.
Reactions with Sulfur-Centered Nucleophiles
Sulfur-centered nucleophiles, such as thiols and thiophenoxides, are potent nucleophiles in SNAr reactions and are expected to react efficiently with this compound. These "soft" nucleophiles readily attack the electrophilic C4 position to displace the chloride and form the corresponding 4-thioether derivatives. Studies on analogous systems, such as 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, confirm that substitution with nucleophiles like thiophenol proceeds under mild conditions. researchgate.net The kinetics of reactions between various substituted 1-chloro-2-nitrobenzenes and sodium thiophenoxide have been studied, highlighting the high reactivity of such activated systems towards sulfur nucleophiles. rsc.org
The kinetics and regioselectivity of SNAr reactions on the this compound ring are profoundly influenced by the substituents.
Nitro Group : The 5-nitro group is the most critical activating substituent. Being in a position that is para to the C4 reaction center and ortho to the C6 position, it strongly withdraws electron density from the ring via resonance and inductive effects. This withdrawal significantly stabilizes the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy and accelerating the rate of substitution at the C4 position. libretexts.orgopenstax.orgyoutube.com
This combination of effects makes the substitution at the C4-chloro position highly regioselective and kinetically favorable.
Reactivity of Methoxy Groups Towards Nucleophilic Displacement
While the C4-chloro group is the most reactive site, the methoxy groups at C2 and C6 can also undergo nucleophilic displacement, although this typically requires more forcing conditions or occurs after the C4 position has reacted. An unexpected reactivity pattern has been observed where, after the initial substitution of the chlorine atom by a primary amine, a second substitution occurs at the C6-alkoxy position. chemrxiv.org
For example, when 6-alkoxy-4-chloro-5-nitropyrimidines were treated with two equivalents of a primary amine, the reaction did not stop at the monosubstituted product. Instead, it proceeded to yield symmetric 4,6-dialkylamino-5-nitropyrimidines. chemrxiv.org This indicates that the newly introduced electron-donating amino group at C4 activates the C6-alkoxy group for a second SNAr reaction. A computational study suggested that a Meisenheimer complex plays a key role in this second substitution, indicating that the alkoxy group becomes a viable leaving group under these conditions. chemrxiv.org This sequential, one-pot disubstitution provides a novel route to symmetrically substituted pyrimidines.
Comparative Reactivity of Halogen and Methoxy Groups in this compound
In nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of leaving groups is a critical factor. For pyrimidines activated by a nitro group, the established order of leaving group ability can be influenced by the nature of the nucleophile and the specific substitution pattern of the ring.
In the case of this compound, the chlorine atom at the C4 position is the more labile leaving group compared to the methoxy groups at C2 and C6 when subjected to aminolysis with primary amines. Research has shown that the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines unexpectedly leads to symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. chemrxiv.org This outcome indicates a sequential substitution, beginning with the displacement of the chlorine atom, followed by the displacement of the alkoxy group. chemrxiv.org
This preferential reactivity of the chloro group can be attributed to several factors. Halogens are generally better leaving groups than alkoxy groups in SNAr reactions due to the stability of the resulting halide anion. The strong electron-withdrawing effect of the adjacent nitro group at C5, coupled with the inherent electron deficiency of the pyrimidine ring, makes the C4 position highly electrophilic and susceptible to nucleophilic attack.
A computational study on the reaction mechanism suggests that a Meisenheimer complex plays a key role in this transformation. chemrxiv.org The initial substitution of the chlorine atom is followed by a second substitution of the methoxy group, even under mild conditions, to yield the disubstituted product. chemrxiv.org This contrasts with the reactivity of related compounds where alkoxy groups might be expected to be less reactive, highlighting the specific activating influence of the 5-nitro substituent on both the C4 and C6 positions.
Reactions Involving the 5-Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, significantly increasing the synthetic utility of the this compound molecule.
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Achieving this conversion selectively in the presence of other reducible functional groups, such as a halogen, is often a synthetic challenge. For this compound, the goal is to convert the 5-nitro group into a 5-amino group while preserving the 4-chloro substituent, which can be used for subsequent functionalization, like cross-coupling reactions.
A variety of reagents have been developed for the chemoselective reduction of nitro groups. scispace.comwikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium-on-carbon (Pd/C) or Raney nickel, and metal-based reductions using iron, tin(II) chloride, or sodium hydrosulfite in acidic or neutral media. wikipedia.org The choice of reagent and reaction conditions is crucial to prevent undesired side reactions, such as hydrodechlorination (reduction of the C-Cl bond).
For instance, catalytic hydrogenation is a powerful method but can sometimes lead to the reduction of aryl halides. scispace.com Metal-based systems, such as iron powder in acetic acid or ammonium chloride, are often preferred for their mildness and selectivity. These conditions typically favor the reduction of the nitro group over the cleavage of the carbon-halogen bond. scispace.comnih.gov
The resulting 5-amino-4-chloro-2,6-dimethoxypyrimidine is a valuable intermediate for the synthesis of more complex heterocyclic systems, including purine (B94841) analogs and other biologically active molecules.
Beyond reduction to amines, the nitro group can be converted into several other functionalities, although these are less commonly reported for this specific substrate. The versatility of the nitro group allows it to act as a precursor for various functional groups. researchgate.netscispace.com
Potential transformations include:
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso or hydroxylamino group. wikipedia.org These intermediates can be isolated or used in situ for further reactions. For example, aryl hydroxylamines can undergo rearrangement (the Bamberger rearrangement) to form aminophenols. nih.gov
Reaction with Nucleophiles: The nitro group activates the aromatic ring towards nucleophilic attack. In some heterocyclic systems, the nitro group itself can be displaced by a strong nucleophile, although this is less common than halide displacement.
Cycloaddition Reactions: The nitro group can participate in cycloaddition reactions, serving as a versatile component in the construction of heterocyclic rings. scispace.com
These transformations highlight the synthetic potential embedded in the 5-nitro position, offering pathways to a diverse range of functionalized pyrimidines. researchgate.net
Electrophilic Reactions and Ring Functionalization
The pyrimidine ring in this compound is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms, the 4-chloro group, and the 5-nitro group. The electron-donating methoxy groups at C2 and C6 partially counteract this effect but are insufficient to render the ring susceptible to classical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation/acylation. Such reactions typically require highly activated aromatic systems. Therefore, direct electrophilic attack on the pyrimidine ring of this compound is synthetically challenging and generally not a viable strategy for further functionalization. Ring functionalization is almost exclusively achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For this compound, the presence of the chloro group at the C4 position provides a handle for such transformations, enabling the introduction of a wide variety of substituents onto the pyrimidine core.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, is one of the most widely used cross-coupling methods. harvard.eduresearchgate.net It is catalyzed by a palladium complex and requires a base for the transmetalation step. researchgate.net
The C4-chloro atom of this compound is well-suited for Suzuki coupling. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step of the palladium(0) catalyst to the C-Cl bond, which is often the rate-determining step in the catalytic cycle. nih.gov
A typical Suzuki reaction on this substrate would involve reacting it with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine ligand, and a base like sodium carbonate, potassium phosphate, or cesium carbonate. nih.govmdpi.com The reaction is generally carried out in a solvent mixture, often containing water, such as toluene/ethanol/water or dioxane/water.
The successful execution of Suzuki coupling allows for the synthesis of a diverse library of 4-aryl- or 4-heteroaryl-2,6-dimethoxy-5-nitropyrimidines. These products can then undergo further transformations, such as the reduction of the nitro group, to generate highly functionalized pyrimidine derivatives.
Table 1: Summary of Selected Suzuki Cross-Coupling Reaction Conditions for Chloro-pyrimidines
| Chloro-pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | DME/H₂O | Microwave, 15 min | Good to Excellent |
| 2,4-Dichloropyrimidine | Various aryl/heteroaryl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 °C, 12 h | 51 (for phenyl) |
| 4-Chloro quinoline derivatives | Various boronic acids | Pd(PPh₃)₄ | - | - | - | - |
This table presents generalized conditions and results from studies on related chloro-pyrimidine systems to illustrate typical parameters for Suzuki coupling reactions. researchgate.netnih.govmdpi.com
Other Palladium-Catalyzed Coupling Methodologies
Beyond the more common palladium-catalyzed reactions, the reactivity of the C-Cl bond in this compound, activated by the electron-withdrawing nitro group and the pyrimidine ring nitrogens, makes it a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions. These methodologies are instrumental in introducing diverse functional groups at the C4 position, leading to the synthesis of complex molecules. While direct studies on this compound are limited, the reactivity of analogous chloropyrimidines provides significant insights into its expected behavior in these transformations.
Key palladium-catalyzed coupling reactions applicable to this substrate include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Research on the Suzuki-Miyaura coupling of a closely related compound, 2-chloro-4,6-dimethoxypyrimidine, with various boronic acids has demonstrated the feasibility of such transformations. researchgate.net For instance, the coupling with benzo[b]furan-2-boronic acid and 3-furan boronic acid proceeds to give the corresponding C-C coupled products. researchgate.net The conditions for these reactions often involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a suitable solvent system. mdpi.com Given the electronic similarities, it is anticipated that this compound would exhibit comparable or even enhanced reactivity due to the presence of the activating nitro group.
The Heck reaction, involving the coupling of the chloropyrimidine with an alkene, is another viable synthetic route. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups, which can be further functionalized. The Sonogashira coupling, which pairs the chloropyrimidine with a terminal alkyne, offers a direct method for the synthesis of alkynylpyrimidines. organic-chemistry.orgwikipedia.org These products are valuable intermediates in the synthesis of more complex heterocyclic systems. The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C4 position. organic-chemistry.orgwikipedia.org
The table below summarizes the expected outcomes of these palladium-catalyzed coupling reactions with this compound based on studies of analogous compounds.
| Reaction | Coupling Partner | Expected Product | Typical Catalyst/Ligand | Typical Base |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 4-Aryl-2,6-dimethoxy-5-nitropyrimidine | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | K₃PO₄, K₂CO₃ |
| Heck | Alkene (e.g., Styrene) | 4-Vinyl-2,6-dimethoxy-5-nitropyrimidine derivative | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc |
| Sonogashira | Terminal Alkyne | 4-Alkynyl-2,6-dimethoxy-5-nitropyrimidine | Pd(PPh₃)₄/CuI | Et₃N |
| Buchwald-Hartwig | R₂NH | 4-(Dialkyl/Aryl)amino-2,6-dimethoxy-5-nitropyrimidine | Pd(OAc)₂/BINAP, Pd₂(dba)₃/Xantphos | NaOt-Bu, K₂CO₃ |
Mechanistic Pathways of this compound Transformations
Understanding the mechanistic pathways of the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The following sections delve into the detailed analysis of reaction pathways and the theoretical modeling of transition states.
Detailed Reaction Pathway Analysis and Intermediate Identification
The palladium-catalyzed cross-coupling reactions of this compound are generally understood to proceed through a well-established catalytic cycle. wildlife-biodiversity.com Although specific intermediates for the reactions of this particular compound have not been isolated and characterized in the literature, the mechanism can be inferred from extensive studies on similar aryl and heteroaryl halides. libretexts.org
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is initiated by the oxidative addition of the C-Cl bond of this compound to a coordinatively unsaturated Pd(0) complex. This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring, further enhanced by the 5-nitro group, facilitates this step.
The next key step is transmetalation , where the organic group from the organometallic coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki-Miyaura reaction) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species.
Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the C-C coupled product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Side reactions can occur, such as β-hydride elimination if the coupling partner contains β-hydrogens, or homocoupling of the organometallic reagent. The choice of ligands on the palladium catalyst is critical in modulating the reactivity and stability of the intermediates, thereby influencing the efficiency and selectivity of the desired transformation. nih.gov
Theoretical Modeling of Transition States and Energy Barriers
For the oxidative addition step, theoretical models can predict the energy barrier for the insertion of the Pd(0) catalyst into the C-Cl bond. This barrier is influenced by the electronic properties of the pyrimidine ring and the nature of the ancillary ligands on the palladium. The strong electron-withdrawing effect of the nitro group at the 5-position is expected to lower the energy barrier for oxidative addition compared to an unsubstituted chloropyrimidine.
DFT calculations can also be employed to model the transition states for the transmetalation and reductive elimination steps. These models can help in understanding the role of the base in the transmetalation step and the steric and electronic effects of the ligands on the barrier for reductive elimination. For instance, bulky electron-rich phosphine ligands are known to promote reductive elimination.
Computational studies on related systems have also been used to investigate the potential for competing reaction pathways and to rationalize observed regioselectivity in polyhalogenated substrates. nih.gov Such theoretical models would be invaluable in predicting the reactivity of this compound and in designing more efficient catalytic systems for its functionalization.
The following table presents hypothetical relative energy barriers for the key steps in a Suzuki-Miyaura coupling of this compound, based on general trends observed in computational studies of similar reactions.
| Mechanistic Step | Description | Hypothetical Relative Energy Barrier (kcal/mol) | Influencing Factors |
|---|---|---|---|
| Oxidative Addition | Pd(0) insertion into the C-Cl bond | 15 - 20 | Electron deficiency of pyrimidine, Pd-ligand bond strength |
| Transmetalation | Transfer of organic group from boron to palladium | 10 - 15 | Nature of the base, solvent effects |
| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0) | 5 - 10 | Steric and electronic properties of ligands |
Derivatization and Synthetic Applications of 4 Chloro 2,6 Dimethoxy 5 Nitropyrimidine
Synthesis of Novel Pyrimidine (B1678525) Derivatives from 4-Chloro-2,6-dimethoxy-5-nitropyrimidine
The chlorine atom at the C4 position of this compound is an excellent leaving group, facilitating the synthesis of a multitude of novel pyrimidine derivatives through substitution reactions.
The reactivity of the C4-chloro group enables the construction of functionally diverse pyrimidine scaffolds by reacting the parent compound with various nucleophiles. thieme.de This process typically involves nucleophilic aromatic substitution, where the chlorine atom is displaced by nitrogen, oxygen, or sulfur-based nucleophiles. For instance, reactions with primary or secondary amines lead to the formation of 4-amino-2,6-dimethoxy-5-nitropyrimidine derivatives. Similarly, treatment with alkoxides or thiols yields the corresponding 4-alkoxy or 4-thioether pyrimidines. This straightforward derivatization allows for the generation of a library of compounds from a single, readily accessible precursor, providing a powerful tool for drug discovery and the development of new materials. nih.gov The ability to introduce varied substituents at the C4 position is fundamental to creating scaffolds with tailored electronic and steric properties.
Table 1: Examples of Nucleophilic Substitution Reactions for Scaffold Diversification
| Nucleophile | Reagent Example | Product Class |
| Primary Amine | Benzylamine | 4-(Benzylamino)-2,6-dimethoxy-5-nitropyrimidine |
| Secondary Amine | Piperidine | 4-(Piperidin-1-yl)-2,6-dimethoxy-5-nitropyrimidine |
| Alkoxide | Sodium Ethoxide | 4-Ethoxy-2,6-dimethoxy-5-nitropyrimidine |
| Thiolate | Sodium Thiophenolate | 2,6-Dimethoxy-5-nitro-4-(phenylthio)pyrimidine |
Structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that modifications to the substituents on the pyrimidine ring can lead to significant changes in biological activity. nih.gov For instance, in the development of receptor antagonists, the type and position of substituents on a core scaffold can dramatically alter binding affinity and selectivity for a specific biological target. nih.gov By systematically varying the substituent at the C4 position of the 2,6-dimethoxy-5-nitropyrimidine scaffold, researchers can probe these relationships to optimize a desired property, such as therapeutic efficacy or fluorescence.
Formation of Fused Heterocyclic Systems via this compound
Beyond simple derivatization, this compound is a key intermediate for the synthesis of more complex, fused heterocyclic systems. This is typically achieved through a multi-step process that utilizes both the C4-chloro and C5-nitro functionalities to build an additional ring onto the pyrimidine core.
The compound is an effective precursor for the synthesis of substituted purine (B94841) analogues. The general synthetic strategy involves a two-step sequence. First, the C4-chloro group is displaced by a primary amine via a nucleophilic aromatic substitution reaction. The second and crucial step is the reduction of the C5-nitro group to an amino group, which creates a 4,5-diaminopyrimidine (B145471) intermediate. This diamine is the key building block for forming the fused imidazole (B134444) ring. Cyclization is then achieved by reacting the diamine with a one-carbon source, such as formic acid or an orthoester, to yield the final purine analogue. researchgate.net This method allows for the synthesis of novel tetrasubstituted purines that are not easily accessible through other routes. researchgate.netopenaccesspub.org
Table 2: General Synthetic Pathway to Purine Analogues
| Step | Reaction | Intermediate/Product |
| 1 | Nucleophilic substitution at C4 with a primary amine (R-NH₂) | 4-(Alkylamino)-2,6-dimethoxy-5-nitropyrimidine |
| 2 | Reduction of the C5-nitro group | 2,6-Dimethoxy-N⁴-alkylpyrimidine-4,5-diamine |
| 3 | Cyclization with a one-carbon source (e.g., HC(OEt)₃) | 2,6-Dimethoxy-9-alkyl-9H-purine |
Pteridines, which consist of a pyrimidine ring fused to a pyrazine (B50134) ring, are another important class of heterocycles that can be synthesized from this compound. researchgate.net The synthesis follows a similar initial pathway to that of purines, requiring the formation of a 5,6-diaminopyrimidine intermediate (in this context, the positions are often numbered differently, but the chemical structure is a 4,5-diaminopyrimidine). orientjchem.org This is accomplished by first substituting the C4-chloro group with an amine and then reducing the C5-nitro group. The resulting diamine is then condensed with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a diketone. This condensation reaction forms the pyrazine ring, completing the pteridine (B1203161) scaffold. orientjchem.org This versatile method allows for the creation of a wide variety of substituted pteridines, depending on the amine and dicarbonyl compound used.
Lumazines, or pteridine-2,4(1H,3H)-diones, are a specific subclass of pteridines known for their fluorescent properties. The synthesis of lumazine (B192210) derivatives can also begin with this compound. The synthetic pathway to lumazines requires additional modifications compared to general pteridine synthesis. In addition to the formation of the 4,5-diaminopyrimidine core, the methoxy (B1213986) groups at the C2 and C6 positions must be hydrolyzed to hydroxyl groups. These hydroxyl groups exist in their more stable keto tautomeric forms, creating a 5,6-diaminouracil (B14702) derivative. This key intermediate is then condensed with a 1,2-dicarbonyl compound to form the final lumazine ring system. These compounds are of interest in the development of fluorescent probes and labels for biological applications. nih.gov
Exploration of Other Fused Nitrogen Heterocycles
The electrophilic nature of the C4 position in this compound, enhanced by the electron-withdrawing nitro group at C5, makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its application in the synthesis of fused nitrogen heterocycles. Organic chemists have capitalized on this property to construct bicyclic and polycyclic systems by reacting it with binucleophiles.
For instance, reaction with various diamines or amino alcohols can lead to the formation of pyrimido-fused diazepines or oxazepines, respectively. The initial step typically involves the displacement of the chlorine atom by one of the nucleophilic groups, followed by an intramolecular cyclization. The nitro group plays a dual role: it activates the ring for the initial substitution and can subsequently be reduced to an amino group, which can then participate in further cyclization reactions to form additional rings, such as imidazopyrimidines or purine-like structures.
Research has demonstrated that the reaction conditions, such as solvent, temperature, and the nature of the base, can be finely tuned to control the regioselectivity of these cyclizations, leading to a diverse array of fused heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to naturally occurring purines and pteridines.
Role as a Versatile Building Block in Complex Organic Synthesis
The utility of this compound extends beyond the synthesis of simple fused rings. It is a key component in the strategic assembly of more complex and biologically significant molecules.
Contribution to the Synthesis of Biologically Relevant Compounds (Scaffold Development)
The pyrimidine core is a common feature in a multitude of biologically active compounds, including antiviral and anticancer agents. This compound provides a robust platform for the development of novel therapeutic scaffolds. The chlorine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse side chains and functional groups.
Furthermore, the methoxy groups at positions 2 and 6 can also be substituted, albeit under harsher conditions, offering secondary points for modification. This multi-faceted reactivity allows for the systematic construction of compound libraries for high-throughput screening. For example, derivatives where the chloro group is substituted by various anilines or heterocyclic amines have been investigated for their potential as kinase inhibitors, a class of drugs widely used in cancer therapy. The subsequent reduction of the nitro group and acylation or sulfonylation of the resulting amine provides further avenues for structural diversification and optimization of biological activity.
Table 1: Examples of Biologically Relevant Scaffolds Derived from this compound
| Scaffold Class | Synthetic Strategy | Potential Biological Application |
|---|---|---|
| Pyrimido[5,4-e] nih.govgoogle.comdiazepines | Reaction with 1,2-diaminoethanes | CNS agents, Anxiolytics |
| Pteridines | Sequential substitution, reduction, and cyclization | Dihydrofolate reductase inhibitors |
| 7-Deazapurine analogues | Multi-step synthesis involving cyclization | Antiviral, Anticancer agents |
Utility in Agrochemical and Industrial Chemical Synthesis
The structural motifs accessible from this compound are also relevant in the field of agrochemicals. Pyrimidine derivatives are known to exhibit herbicidal, fungicidal, and insecticidal properties. The ability to readily modify the core structure of this compound allows for the fine-tuning of its activity spectrum and selectivity. For instance, the well-known strobilurin class of fungicides features a pyrimidine core. While not directly synthesized from this specific precursor, the synthetic strategies employed highlight the importance of functionalized pyrimidines in developing new crop protection agents. The compound serves as a valuable starting material for creating novel active ingredients that can address challenges such as pesticide resistance.
In the broader industrial context, nitropyrimidines are precursors to various dyes and specialty polymers. The nitro group can be converted into a range of other functionalities, making this compound a useful intermediate in the synthesis of materials with specific optical or electronic properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrimido[5,4-e] nih.govgoogle.comdiazepines |
| Pteridines |
| 7-Deazapurines |
Computational and Theoretical Investigations of 4 Chloro 2,6 Dimethoxy 5 Nitropyrimidine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate molecular structure, vibrational frequencies, and electronic properties. acs.orgjchemrev.com For a molecule like 4-chloro-2,6-dimethoxy-5-nitropyrimidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry and compute various parameters. jchemrev.com
These calculations would provide key data points:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. acs.org
Electronic Properties: Calculation of the dipole moment and the distribution of electronic charge throughout the molecule, often visualized using molecular electrostatic potential (MEP) maps. nih.govrsc.org
An MEP map would visualize the electron density, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the oxygen atoms of the nitro and methoxy (B1213986) groups and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the hydrogen atoms. nih.govmdpi.com
Table 1: Illustrative Geometrical Parameters from DFT Optimization This table presents typical, expected bond lengths for a molecule like this compound based on DFT calculations of similar structures. It is for illustrative purposes only.
| Parameter | Bond Type | Expected Bond Length (Å) |
| Bond Length | C-Cl | 1.74 |
| Bond Length | C-N (ring) | 1.33 - 1.38 |
| Bond Length | C-NO₂ | 1.48 |
| Bond Length | C-OCH₃ | 1.36 |
| Bond Length | O-CH₃ | 1.43 |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energies of these orbitals and the gap between them are crucial indicators of a molecule's kinetic stability and chemical reactivity.
HOMO: The outermost orbital containing electrons. Its energy level (EHOMO) relates to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor.
LUMO: The innermost orbital without electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons. A lower ELUMO indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a more nuanced understanding of its chemical behavior.
Table 2: Illustrative Reactivity Descriptors This table provides definitions and interpretations for key reactivity descriptors derived from FMO analysis. The values are hypothetical examples.
| Descriptor | Formula | Interpretation | Example Value |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 8.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 3.0 eV |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.5 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. | 5.75 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 2.75 eV |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates reactivity. | 0.18 eV⁻¹ |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. | 6.03 eV |
For this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor and thus highly electrophilic.
Computational methods are invaluable for predicting which sites on a molecule are most likely to react. nih.gov For this compound, the most anticipated reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.
The regioselectivity of this reaction can be predicted by analyzing the distribution of electron density and the character of the LUMO. The pyrimidine ring is inherently electron-deficient due to its nitrogen atoms. This deficiency is greatly amplified by the potent electron-withdrawing effect of the nitro group at the C5 position. This electronic pull makes the carbon atoms attached to the chlorine (C4) and methoxy groups (C2 and C6) highly electrophilic.
The LUMO is expected to have large coefficients on the C4 and C6 carbon atoms, indicating these are the primary sites for nucleophilic attack. Given that chlorine is a better leaving group than a methoxy group, the C4 position is the most probable site for SNAr reactions. Computational models can confirm this by calculating the activation energies for nucleophilic attack at each potential site, with the lowest energy pathway corresponding to the major product. tandfonline.com
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations typically focus on a single molecule in a vacuum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.comnih.gov An MD simulation of this compound would provide insights into its dynamic behavior.
Conformational Analysis: The methoxy groups (-OCH₃) are not fixed in space and can rotate around the C-O bonds. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.
Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), MD can reveal how the solvent interacts with the solute. researchgate.net This includes the formation of hydrogen bonds and the arrangement of solvent molecules around the polar nitro and methoxy groups, which can influence the molecule's conformation and reactivity.
Crystal Structure Prediction and Intermolecular Interactions
Predicting how molecules will pack in a solid-state crystal is a significant challenge in computational chemistry, known as Crystal Structure Prediction (CSP). nih.govrsc.orgresearchgate.net CSP methods generate a multitude of possible crystal packing arrangements (polymorphs) and rank them based on their thermodynamic stability. rsc.orgchemrxiv.org
For this compound, CSP would aim to identify the most stable crystal structure by evaluating the non-covalent interactions that hold the molecules together. Expected intermolecular interactions would include:
Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds between the methyl or ring hydrogens and the oxygen atoms of the nitro/methoxy groups or the ring nitrogen atoms of neighboring molecules. rsc.org
Halogen Bonding: Potential interactions involving the chlorine atom as a halogen bond donor. rsc.org
π-π Stacking: Interactions between the electron-deficient pyrimidine rings of adjacent molecules.
Analysis of these interactions helps explain the physical properties of the solid material, such as its melting point and solubility.
A key component of CSP is the calculation of the lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal lattice. study.comcalculatorsconversion.comkhanacademy.org It is a direct measure of the stability of the crystal structure; a more negative lattice energy corresponds to a more stable crystal. lumenlearning.comlibretexts.org
For each potential polymorph generated by CSP, the lattice energy is calculated using force fields or more accurate quantum mechanical methods. calculatorsconversion.com By comparing the lattice energies of thousands of hypothetical structures, researchers can create a crystal energy landscape, which plots the stability of different packing arrangements. rsc.org The structures with the lowest lattice energies represent the most likely polymorphs to be observed experimentally.
Analysis of Hydrogen Bonding Networks and Crystal Packing
Computational and crystallographic studies of analogous amino-dimethoxy-nitropyrimidines offer valuable perspectives on the hydrogen bonding capabilities and resulting crystal structures that might be anticipated for this compound. The presence of methoxy and nitro groups, alongside the pyrimidine ring, creates a molecule with multiple potential hydrogen bond acceptors.
In a related compound, 2-amino-4,6-dimethoxy-5-nitropyrimidine, the molecules are interconnected through N-H...N and N-H...O hydrogen bonds, which organize the molecules into sheets. nih.gov These sheets are composed of alternating R(2)2(8) and R(6)6(32) ring motifs. nih.gov Another isomer, 4-amino-2,6-dimethoxy-5-nitropyrimidine, exhibits a different hydrogen bonding pattern where two independent molecules form a dimer via two separate N-H...N hydrogen bonds. nih.gov These dimers are further linked into sheets by a combination of C-H...O interactions. nih.gov
For this compound, while lacking the amino group's hydrogen bond donors, the potential for C-H...O and C-H...N interactions with the methoxy, nitro, and pyrimidine ring nitrogens remains. The crystal packing would likely be influenced by these weaker, yet significant, hydrogen bonds, in conjunction with other non-covalent interactions. The interplay of these interactions governs the formation of specific supramolecular architectures. nih.gov
Table 1: Hydrogen Bonding Parameters in Related Pyrimidine Derivatives
| Compound | Donor-H...Acceptor | D...A Distance (Å) | H...A Distance (Å) | D-H...A Angle (°) |
|---|---|---|---|---|
| 2-amino-4,6-dimethoxy-5-nitropyrimidine | N-H...N | - | - | - |
| 2-amino-4,6-dimethoxy-5-nitropyrimidine | N-H...O | - | - | - |
| 4-amino-2,6-dimethoxy-5-nitropyrimidine | N-H...N | - | - | - |
| 4-amino-2,6-dimethoxy-5-nitropyrimidine | C-H...O | - | - | - |
Data presented is based on findings from related structures to infer potential interactions. Specific values for this compound are not available.
Investigation of Pi-Pi Stacking Interactions in Related Pyrimidine Assemblies
Aromatic π-π stacking interactions are a significant force in the assembly of pyrimidine-based structures, contributing to the stability of their crystal lattices. libretexts.org These interactions arise from the face-to-face arrangement of the aromatic pyrimidine rings and involve a combination of dispersion and dipole-induced dipole forces. libretexts.org
In the crystal structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine, the hydrogen-bonded sheets are further connected by two distinct aromatic π-π stacking interactions, resulting in a three-dimensional network. nih.govresearchgate.net This demonstrates the crucial role of π-π stacking in building complex supramolecular architectures from simpler, hydrogen-bonded motifs.
For this compound, the electron-withdrawing chloro and nitro groups, combined with the electron-donating methoxy groups, create a polarized π-system. This polarization can influence the nature and geometry of π-π stacking interactions. The interactions can be categorized based on the relative orientation of the stacked rings, such as face-to-face or offset stacking arrangements. Computational studies on similar aromatic systems have shown that the specific arrangement is a delicate balance of electrostatic and dispersion forces. libretexts.org
The centroid-to-centroid distance and the slip angle between the stacked pyrimidine rings are key parameters used to characterize the geometry of these interactions. In a related pyrimidinium salt, π-π stacking between the pyrimidinium and thiophene rings was observed with an interplanar distance of 3.4188 (10) Å and a centroid-to-centroid distance of 3.5414 (13) Å. nih.gov These values are indicative of significant aromatic stacking. nih.gov
Table 2: Parameters of π-π Stacking Interactions in a Related Pyrimidine Assembly
| Interacting Rings | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |
|---|---|---|---|
| Pyrimidinium and Thiophene | 3.4188 (10) | 3.5414 (13) | 18.0 |
This data is from a related pyrimidinium structure to provide context for potential π-π stacking geometries.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 2,6 Dimethoxy 5 Nitropyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy for Structural Elucidaion
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Chloro-2,6-dimethoxy-5-nitropyrimidine, the ¹H NMR spectrum is expected to be relatively simple due to the absence of protons on the pyrimidine (B1678525) ring. The only proton signals would arise from the two methoxy (B1213986) groups.
Given the symmetry of the molecule with respect to the C2 and C6 positions, the two methoxy groups are chemically equivalent. Therefore, they are expected to produce a single, sharp singlet in the ¹H NMR spectrum. The chemical shift of these methoxy protons is influenced by the electron-withdrawing effects of the pyrimidine ring, the nitro group, and the chloro group. Typically, methoxy groups attached to aromatic systems appear in the range of δ 3.5-4.5 ppm. The electron-withdrawing nature of the substituted pyrimidine ring would likely place this signal in the downfield end of this range.
| Predicted ¹H NMR Data for this compound | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ (C2, C6) | ~4.0 - 4.2 | Singlet (s) | 6H |
This data is predicted based on typical chemical shifts for methoxy groups on electron-deficient aromatic rings.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. For this compound, four distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments.
The chemical shifts of the carbon atoms in the pyrimidine ring are significantly influenced by the attached substituents. The carbons bearing the methoxy groups (C2 and C6) are expected to be chemically equivalent and will appear at a downfield chemical shift due to the deshielding effect of the attached oxygen atoms. The carbon atom attached to the chlorine (C4) will also be deshielded, while the carbon bearing the nitro group (C5) will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. The carbon of the two equivalent methoxy groups will appear in the typical region for methoxy carbons.
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | ~160 - 170 |
| C4 | ~155 - 165 |
| C5 | ~120 - 130 |
| -OCH₃ | ~55 - 65 |
This data is predicted based on established substituent effects on the ¹³C chemical shifts of pyrimidine derivatives.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
While the ¹H and ¹³C NMR spectra of this compound are relatively straightforward, 2D NMR techniques would be invaluable for confirming assignments in more complex derivatives.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For the title compound, no cross-peaks would be expected as there are no coupled protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal of the methoxy groups to the carbon signal of the methoxy groups.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For the title compound, the methoxy protons would be expected to show correlations to the C2 and C6 carbons of the pyrimidine ring, confirming their attachment to these positions.
These techniques are particularly powerful in the structural elucidation of derivatives where the pyrimidine ring may be further substituted or when different functional groups are present.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
For this compound (C₆H₆ClN₃O₄), the molecular weight can be calculated. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could involve the loss of the nitro group (-NO₂), a methoxy group (-OCH₃), or a chlorine atom (-Cl).
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Predicted m/z |
| [M]⁺ (with ³⁵Cl) | 219.0 |
| [M+2]⁺ (with ³⁷Cl) | 221.0 |
| [M-NO₂]⁺ | 173.0 |
| [M-OCH₃]⁺ | 188.0 |
| [M-Cl]⁺ | 184.0 |
The predicted m/z values are for the most abundant isotopes and the presence of the M+2 peak is a key indicator of a single chlorine atom.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. pitt.edu These techniques are excellent for identifying the functional groups present in a compound.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups:
NO₂ Group: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹.
C-O-C (Methoxy) Group: The C-O stretching vibrations of the methoxy groups will appear as strong bands, typically in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
Pyrimidine Ring: The C=N and C=C stretching vibrations within the pyrimidine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. Ring breathing modes can also be observed at lower frequencies. researchgate.net
C-Cl Group: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.
| Predicted IR/Raman Active Vibrational Modes for this compound | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| NO₂ asymmetric stretch | 1500 - 1600 |
| Pyrimidine ring C=N, C=C stretches | 1400 - 1600 |
| NO₂ symmetric stretch | 1300 - 1390 |
| C-O-C asymmetric stretch | 1200 - 1300 |
| C-O-C symmetric stretch | 1000 - 1100 |
| C-Cl stretch | 600 - 800 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
The analysis would reveal the planarity of the pyrimidine ring and the orientation of the substituents. The nitro group is often twisted out of the plane of the aromatic ring to minimize steric hindrance. acs.org The bond lengths and angles would be in agreement with standard values for pyrimidine derivatives, with some distortions caused by the electronic effects of the substituents. For instance, the C-NO₂ and C-Cl bonds will have characteristic lengths. Intermolecular interactions such as hydrogen bonding (if applicable in derivatives) or π-π stacking would also be identified, providing insight into the crystal packing.
| Hypothetical X-ray Diffraction Data Parameters | |
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |
| Bond Lengths (Å) | Internuclear distances |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining conformation |
| Intermolecular Interactions | Crystal packing forces |
This table represents the type of data that would be obtained from an X-ray diffraction study.
Single Crystal X-ray Diffraction Analysis of 4-Chloro-2,6-dimethoxy-5-nitropyrimidinechemicalbook.com
A definitive single crystal X-ray diffraction study for this compound has not been reported in the accessible literature. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide invaluable information, including:
Crystal System and Space Group: Defining the symmetry and periodicity of the crystal lattice.
Unit Cell Dimensions: The fundamental parameters (a, b, c, α, β, γ) that describe the repeating unit of the crystal.
Atomic Coordinates: The exact position of each atom within the asymmetric unit, allowing for the determination of bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing.
Without experimental data, a detailed discussion of the crystal structure of this compound remains speculative. Future research successfully yielding single crystals of this compound would be a significant contribution to its structural characterization.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Illustrative) |
|---|---|
| Chemical Formula | C₆H₆ClN₃O₄ |
| Formula Weight | 219.58 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Calculated Density (g/cm³) | Data not available |
This table is for illustrative purposes only, as experimental data is not currently available.
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to variations in physical properties such as solubility, melting point, and stability.
A PXRD study of this compound would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram provides a unique "fingerprint" for the crystalline phase.
Key applications of PXRD in the study of this compound would include:
Phase Identification: Comparing the experimental PXRD pattern to known patterns in databases to confirm the identity and purity of a synthesized batch.
Polymorph Screening: Systematically crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to identify any polymorphic forms.
Phase Transition Studies: Monitoring changes in the PXRD pattern as a function of temperature or pressure to investigate solid-state phase transitions.
As with single crystal data, specific powder X-ray diffraction patterns for this compound are not found in the current body of scientific literature. The investigation of its solid-state forms and potential for polymorphism therefore presents an open avenue for future research.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Future Research Directions and Emerging Trends in 4 Chloro 2,6 Dimethoxy 5 Nitropyrimidine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future of synthesizing and modifying 4-chloro-2,6-dimethoxy-5-nitropyrimidine is intrinsically linked to the adoption of green and sustainable chemistry principles. rasayanjournal.co.innih.gov Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Modern approaches aim to mitigate these issues by focusing on atom economy, reduced energy consumption, and the use of environmentally benign materials. rasayanjournal.co.innih.gov
Key green strategies applicable to pyrimidine (B1678525) synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. rasayanjournal.co.innih.gov
Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency, providing a greener alternative to conventional heating. nih.govnih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, or "Grindstone Chemistry," minimizes waste and simplifies product purification. rasayanjournal.co.in
Use of Green Solvents: Replacing hazardous organic solvents with water, ionic liquids, or bio-renewable solvents is a cornerstone of green chemistry. tandfonline.com
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. rasayanjournal.co.in A sustainable multicomponent synthesis of pyrimidines has been demonstrated using alcohols as building blocks, which are accessible from biomass. nih.gov
A comparison of conventional methods with emerging green alternatives highlights the significant advantages of the latter.
| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Reagents | Often uses hazardous materials like fuming nitric acid and phosphorus oxychloride. google.com | Employs safer, less toxic alternatives and catalytic processes. nih.gov |
| Solvents | Reliance on volatile and toxic organic solvents. | Use of water, ionic liquids, or solvent-free conditions. rasayanjournal.co.intandfonline.com |
| Energy | Often requires prolonged heating using conventional methods. | Utilizes energy-efficient techniques like microwave or ultrasound irradiation. nih.gov |
| Waste | Generates significant amounts of byproducts and solvent waste. | Minimizes waste through high atom economy, MCRs, and catalyst recycling. rasayanjournal.co.in |
| Efficiency | Multi-step processes with purification at each stage. | One-pot synthesis, shorter reaction times, and simplified workup procedures. nih.gov |
Exploration of Novel Catalytic Systems for Specific Transformations
The strategic functionalization of the this compound core is crucial for developing new molecular architectures. The chloro-substituent at the C4 position is a key handle for modification, particularly through catalytic cross-coupling reactions. nih.gov Future research will focus on developing novel catalytic systems that offer higher selectivity, broader substrate scope, and milder reaction conditions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds. youtube.commdpi.com The reactivity of chloropyrimidines in these reactions allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. researchgate.net Research is moving towards ligand-controlled regioselectivity, where the choice of a specific phosphine or N-heterocyclic carbene (NHC) ligand can direct the reaction to a particular site on the pyrimidine ring, even in the presence of multiple halogen substituents. nih.gov
Furthermore, acid catalysis can play a significant role in the nucleophilic aromatic substitution (SNAr) reactions of less reactive chloropyrimidines, enhancing their electrophilicity towards amines and other nucleophiles. arkat-usa.org The development of reusable, solid-supported catalysts and photocatalytic systems also represents a promising frontier, aligning with the goals of sustainable chemistry.
| Catalytic Transformation | Catalyst/System | Potential Application on this compound | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium complexes with phosphine or NHC ligands | Introduction of aryl or heteroaryl groups at the C4 position. | core.ac.uk |
| Heck Coupling | Palladium(0) species | Alkene substitution at the C4 position. | mdpi.com |
| Negishi Coupling | Palladium(0) with organozinc reagents | Coupling with a wide range of organic groups, including alkyls. | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Acid catalysis (e.g., acetic acid) | Facilitates amination and other nucleophilic displacements at the C4 position. | arkat-usa.org |
| C-H Functionalization | Transition-metal catalysts (e.g., Pd, Rh, Ru) | Direct introduction of functional groups onto the pyrimidine ring without pre-functionalization. | colab.ws |
Integration with Continuous Flow Chemistry Techniques
Continuous flow chemistry is emerging as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). springerprofessional.denih.gov This approach, where reagents are pumped through a network of tubes and microreactors, offers significant advantages over traditional batch processing, particularly for hazardous reactions like nitration and chlorination. nih.govewadirect.com
The synthesis of this compound involves steps that are highly exothermic and use corrosive reagents, making them ideal candidates for flow chemistry. ewadirect.comvapourtec.com Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. ewadirect.combohrium.com This technology enables the safe use of hazardous reagents, minimizes the risk of runaway reactions, and can lead to higher yields and purities. vapourtec.comseqens.com
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Small reactor volumes minimize the impact of exothermic events and allow for better control of hazardous reactions. ewadirect.com | Crucial for managing the high exothermicity of nitration and the hazards associated with chlorinating agents. vapourtec.com |
| Improved Control | Precise control over temperature, pressure, and stoichiometry leads to higher selectivity and reproducibility. vapourtec.com | Can reduce the formation of over-nitrated or other unwanted byproducts. |
| Scalability | Scaling up is achieved by running the system for longer periods, rather than using larger, more dangerous reactors. seqens.com | Facilitates easier transition from laboratory-scale synthesis to industrial production. |
| Process Intensification | Reaction times can be reduced from hours to minutes due to superior heat and mass transfer. seqens.com | Leads to higher throughput and more efficient manufacturing processes. |
| Automation | Flow systems can be automated for continuous production and real-time monitoring. nih.gov | Improves process reliability and reduces the need for manual intervention. |
Computational Design and Rational Synthesis of New Pyrimidine-Based Architectures
The use of in silico or computational tools is revolutionizing drug discovery and materials science by enabling the rational design of new molecules with specific properties. nih.gov The this compound scaffold is a valuable starting point for creating libraries of new compounds. nih.gov Computational methods can predict how derivatives of this scaffold will interact with biological targets, guiding synthetic efforts toward the most promising candidates. semanticscholar.orgbiomedicineonline.org
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme, helping to estimate the strength of the interaction. eurekaselect.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. benthamdirect.com
Pharmacophore Mapping: This identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, serving as a template for designing new active compounds. semanticscholar.org
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify candidates with good drug-like properties early in the design process. biotech-asia.org
By using these computational approaches, researchers can prioritize the synthesis of pyrimidine derivatives that are most likely to be active and possess favorable pharmacokinetic profiles, thereby saving time and resources. nih.govnih.govnih.gov This synergy between computational design and synthetic chemistry is a powerful trend that will continue to drive the development of novel pyrimidine-based compounds. mdpi.comnih.govacs.orgacs.org
| Computational Technique | Application in Pyrimidine Chemistry | Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding mode of pyrimidine derivatives in the active site of enzymes (e.g., kinases, lipoxygenase). eurekaselect.comnih.gov | Identification of key interactions (e.g., hydrogen bonds) and prioritization of potent inhibitor candidates. |
| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for the biological activity of a series of pyrimidine-based compounds. benthamdirect.com | Guiding the modification of the pyrimidine scaffold to enhance activity. |
| Pharmacophore Mapping | Identifying the essential features of pyrimidine ligands required for binding to a specific biological target. semanticscholar.org | A virtual template for designing new molecules with improved or novel activities. |
| Virtual Screening & ADMET | Screening large virtual libraries of pyrimidine derivatives and predicting their drug-likeness and toxicity profiles. biotech-asia.org | Selection of candidates with a higher probability of success in preclinical development. |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-2,6-dimethoxy-5-nitropyrimidine with high purity?
The synthesis typically involves chlorination of a pyrimidine precursor. For example, 2-amino-4,6-dimethoxypyrimidine can be treated with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. Key variables include reaction temperature (80–110°C), reaction time (4–8 hours), and stoichiometric control of the chlorinating agent. Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical methods such as HPLC or GC-MS should confirm the absence of unreacted starting materials or dechlorinated by-products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and nitro (-NO₂) groups through characteristic shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro groups cause deshielding of adjacent carbons).
- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (219.58 g/mol) via ESI-MS or EI-MS, with fragmentation patterns revealing loss of Cl or NO₂ groups.
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .
Q. How should this compound be stored to ensure stability?
Store the compound at +4°C in a desiccator to prevent hydrolysis of the chloro and methoxy groups. Monitor degradation using periodic TLC or HPLC analysis. Avoid prolonged exposure to light, as the nitro group may undergo photochemical reduction .
Q. What are common nucleophilic substitution reactions involving this compound?
The chlorine atom at position 4 is highly reactive toward nucleophiles (e.g., amines, hydrazines). For example, reaction with methylhydrazine in pyridine or butanol yields 4-hydrazino derivatives. Solvent choice impacts reaction pathways: polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while protic solvents may promote demethylation .
Q. How can researchers assess the purity of synthesized batches?
Combine chromatographic (HPLC, retention time ~8–10 min with C18 columns) and spectroscopic methods. Quantify impurities like 4-hydroxy analogs (from hydrolysis) or demethylated products using calibrated UV-vis detection (λmax ~270 nm for nitro groups) .
Advanced Questions
Q. What mechanistic insights explain the formation of by-products during reactions with methylhydrazine?
In refluxing pyridine, methylhydrazine acts as both a nucleophile and methylating agent. The nitro group facilitates aromatic ring activation, but competing methylation of the solvent (e.g., pyridine → N-methylpyridinium) can occur. By-products like 4-hydrazino-6-hydroxypyrimidine arise from demethylation under acidic conditions. Kinetic control (shorter reaction times) minimizes side reactions .
Q. How do substituents on the pyrimidine ring influence regioselectivity in substitution reactions?
The nitro group at position 5 exerts a strong meta-directing effect, guiding nucleophiles to position 4. Steric hindrance from methoxy groups at positions 2 and 6 further restricts reactivity. Computational studies (DFT) can predict charge distribution, showing higher electrophilicity at C4 due to electron-withdrawing effects of -NO₂ and -Cl .
Q. What strategies mitigate volatile by-products in large-scale syntheses?
Trap volatile amines (e.g., methylamine) using cold traps (−78°C) or acidic scrubbers (0.1 N HCl). Titration of trapped amines (e.g., 0.1 N NaOH back-titration) quantifies by-product formation. Optimize solvent systems (e.g., butanol over pyridine) to reduce methylation side reactions .
Q. Can computational models predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. Electron localization function (ELF) analysis visualizes nucleophilic attack sites, while Fukui indices quantify electrophilicity at each carbon .
Q. How do hydrogen-bonding interactions affect crystallization of derivatives?
Graph-set analysis (Etter’s method) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystal structures. For example, hydrazine derivatives form N-H⋯O hydrogen bonds with nitro groups, influencing packing efficiency and solubility. SC-XRD data should be analyzed using software like SHELXL for accurate bond-length validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
